PI3Kβ Isoform Selectivity: GSK2636771 vs. AZD8186 Biochemical Profiling
GSK2636771 demonstrates >900-fold biochemical selectivity for PI3Kβ over PI3Kα, compared to AZD8186's approximate 9-fold selectivity for PI3Kβ over PI3Kα (IC₅₀ values: 4 nM vs. 35 nM, respectively) [1]. This >100-fold differential in selectivity margin is critical for experiments where PI3Kα inhibition would confound interpretation of PI3Kβ-specific pathway effects .
| Evidence Dimension | Selectivity ratio: PI3Kβ IC₅₀ vs. PI3Kα IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ PI3Kβ = 5.2 nM; IC₅₀ PI3Kα >4680 nM (calculated minimum based on >900-fold selectivity) |
| Comparator Or Baseline | AZD8186: IC₅₀ PI3Kβ = 4 nM; IC₅₀ PI3Kα = 35 nM |
| Quantified Difference | GSK2636771 selectivity margin >900-fold vs. AZD8186 selectivity margin ~9-fold (>100-fold difference in selectivity ratio) |
| Conditions | In vitro biochemical kinase activity assays; ATP-competitive inhibition format |
Why This Matters
For researchers studying PI3Kβ-specific signaling in PTEN-deficient systems, the >100-fold higher selectivity of GSK2636771 over PI3Kα reduces the risk of confounding phenotypic observations arising from concomitant PI3Kα inhibition.
- [1] Wu X, Renuse S, Sahasrabuddhe NA, et al. Table 1: Isoform-selective PI3K inhibitors. Acta Pharmacol Sin. 2015;36(10):1170-1176. View Source
